molecular formula C14H16ClNO2 B8053450 Ethyl 3-(2-chloro-6-methylpyridin-4-yl)bicyclo[1.1.1]pentane-1-carboxylate

Ethyl 3-(2-chloro-6-methylpyridin-4-yl)bicyclo[1.1.1]pentane-1-carboxylate

Cat. No.: B8053450
M. Wt: 265.73 g/mol
InChI Key: NWLRLGQEPKSELK-UHFFFAOYSA-N
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Description

Ethyl 3-(2-chloro-6-methylpyridin-4-yl)bicyclo[111]pentane-1-carboxylate is a compound that features a bicyclo[111]pentane core, which is a unique and rigid structure often used in medicinal chemistry as a bioisostere for aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2-chloro-6-methylpyridin-4-yl)bicyclo[1.1.1]pentane-1-carboxylate typically involves the construction of the bicyclo[1.1.1]pentane core followed by the introduction of the pyridine moiety. One common method involves the use of a Suzuki-Miyaura coupling reaction to attach the pyridine ring to the bicyclo[1.1.1]pentane scaffold. The reaction conditions often include the use of palladium catalysts and boron reagents under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-chloro-6-methylpyridin-4-yl)bicyclo[1.1.1]pentane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the pyridine ring or the bicyclo[1.1.1]pentane core.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyridine derivatives.

Scientific Research Applications

Ethyl 3-(2-chloro-6-methylpyridin-4-yl)bicyclo[1.1.1]pentane-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex molecules and as a bioisostere in drug design.

    Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.

    Industry: The compound can be used in the development of new materials with unique properties, such as increased stability and rigidity.

Mechanism of Action

The mechanism of action of Ethyl 3-(2-chloro-6-methylpyridin-4-yl)bicyclo[1.1.1]pentane-1-carboxylate involves its interaction with specific molecular targets. The bicyclo[1.1.1]pentane core provides a rigid and three-dimensional structure that can enhance binding affinity and selectivity for certain biological targets. The pyridine moiety can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-(2-chloro-6-methylpyridin-4-yl)bicyclo[1.1.1]pentane-1-carboxylate: can be compared with other bicyclo[1.1.1]pentane derivatives and pyridine-containing compounds.

    Bicyclo[1.1.1]pentane derivatives: These compounds share the same core structure but differ in the substituents attached to the bicyclo[1.1.1]pentane ring.

    Pyridine-containing compounds: These compounds have a pyridine ring but may have different substituents or additional functional groups.

Uniqueness

The uniqueness of this compound lies in its combination of the bicyclo[1.1.1]pentane core and the chlorinated pyridine ring. This combination provides a unique set of properties, including increased rigidity, stability, and potential for specific biological interactions, making it a valuable compound in various fields of research and development.

Properties

IUPAC Name

ethyl 3-(2-chloro-6-methylpyridin-4-yl)bicyclo[1.1.1]pentane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClNO2/c1-3-18-12(17)14-6-13(7-14,8-14)10-4-9(2)16-11(15)5-10/h4-5H,3,6-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWLRLGQEPKSELK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C12CC(C1)(C2)C3=CC(=NC(=C3)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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